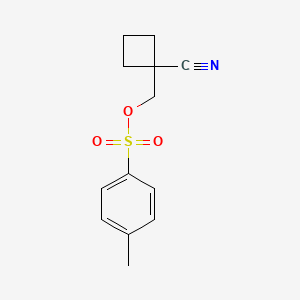

(1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate

CAS No.: 1523618-15-6

Cat. No.: VC2884273

Molecular Formula: C13H15NO3S

Molecular Weight: 265.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1523618-15-6 |

|---|---|

| Molecular Formula | C13H15NO3S |

| Molecular Weight | 265.33 g/mol |

| IUPAC Name | (1-cyanocyclobutyl)methyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C13H15NO3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-13(9-14)7-2-8-13/h3-6H,2,7-8,10H2,1H3 |

| Standard InChI Key | LORKGTUDFYNINB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCC2)C#N |

Introduction

Physical and Chemical Properties

The molecular formula of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is C13H15NO3S with a molecular weight of 265.33 g/mol . Its structure consists of a cyclobutane ring substituted with a cyano group at position 1, with a methyl group that connects to a 4-methylbenzenesulfonate moiety.

Key Physical and Chemical Properties

The physical and chemical properties of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate are summarized in the following table:

Chemical Reactivity

The chemical reactivity of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is primarily determined by its functional groups:

The pricing structure demonstrates a typical scale-up discount pattern common with specialty chemicals, with the cost per gram decreasing significantly as the quantity increases. For example, the cost per gram decreases from $1,100/g for a 100 mg purchase to $190/g for a 5 g purchase according to MolDB pricing .

Analytical Characterization

While the search results don't provide specific analytical data for (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate, standard analytical methods for similar organic compounds would be applicable for its characterization.

Analytical Methods

Based on general practices in organic chemistry and the information from search result , the following analytical methods would be appropriate for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and carbon (13C) NMR would provide detailed structural information through characteristic chemical shifts and coupling patterns. This would be particularly useful for confirming the substitution pattern on the cyclobutane ring and the presence of the tosylate group.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be valuable for determining the purity of the compound and detecting any synthesis byproducts or degradation products. According to search result , HPLC serves as a complementary technique to NMR, offering advantages in the analysis of complex mixtures.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight (expected m/z = 265.33) and provide information about fragmentation patterns characteristic of the functional groups present in the molecule.

-

Infrared Spectroscopy (IR): IR analysis would reveal characteristic absorption bands for the cyano group (typically around 2200-2300 cm-1) and the sulfonate group (around 1350-1450 cm-1 and 1150-1200 cm-1).

Quality Control Considerations

For research and development applications, establishing the identity and purity of (1-Cyanocyclobutyl)methyl 4-methylbenzenesulfonate is critical. Commercial suppliers typically provide analytical data including NMR, HPLC, and MS data to verify compound identity and purity . When used in synthesis, the reactivity of this compound would be directly influenced by its purity, making quality control an important consideration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume